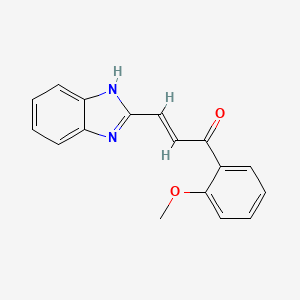

(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE

描述

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (2-methoxyphenyl) and B-ring (1H-1,3-benzodiazol-2-yl) substitutions distinguish it from conventional chalcones. Such structural features influence biological activity, solubility, and crystallographic behavior .

属性

IUPAC Name |

(E)-3-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-16-9-5-2-6-12(16)15(20)10-11-17-18-13-7-3-4-8-14(13)19-17/h2-11H,1H3,(H,18,19)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNIXMOBGVWVIG-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 2-acetyl-1H-benzo[d]imidazole in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or alkanes.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its biological activities.

作用机制

The mechanism of action of (2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed antimicrobial, anticancer, and anti-inflammatory properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Inhibitory Activity (IC₅₀) of Selected Chalcones

- Electron-Withdrawing vs. Electron-Donating Groups : Cardamonin’s hydroxyl groups enhance activity via hydrogen bonding and electron withdrawal. In contrast, methoxy groups (electron-donating) on the A-ring, as seen in the target compound and 2h, correlate with reduced potency. The benzodiazolyl group (electron-withdrawing) on the B-ring may partially offset this effect, though specific IC₅₀ data are unavailable .

- Halogen Substitutions : Bromine and iodine at the meta position (e.g., 2j, 2h) improve activity compared to methoxy, suggesting electronegative halogens enhance target binding .

Heterocyclic Modifications on the B-Ring

Table 2: Heterocyclic Chalcone Analogues

生物活性

The compound (2E)-3-(1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is a synthetic derivative that belongs to the class of benzodiazole compounds. This class has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of (2E)-3-(1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one can be represented as follows:

This structure features a benzodiazole ring and a methoxyphenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of (2E)-3-(1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines:

- IC50 Values : The compound demonstrated IC50 values in the range of 10–33 nM in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, indicating potent activity comparable to established chemotherapeutics like combretastatin A4 (CA-4) .

The mechanism by which this compound exerts its anticancer effects involves:

- Tubulin Destabilization : The compound inhibits tubulin polymerization, leading to disrupted microtubule formation. This effect results in cell cycle arrest and subsequent apoptosis in cancer cells .

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound caused G2/M phase cell cycle arrest in MCF-7 cells, leading to increased apoptosis .

Comparative Biological Activity

The following table summarizes the biological activity of (2E)-3-(1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one compared to other related compounds:

| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| (2E)-3-(1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 | 10–33 | Tubulin destabilization, apoptosis |

| Combretastatin A4 | MCF-7 | 3.9 | Tubulin polymerization inhibition |

| Other Benzodiazoles | Various | Varies | Antimicrobial and anti-inflammatory effects |

Study 1: Antiproliferative Effects

In a recent study evaluating various benzodiazole derivatives, (2E)-3-(1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one exhibited remarkable antiproliferative effects against breast cancer cell lines. The study utilized a series of assays to determine the IC50 values and assessed the impact on cell viability and apoptosis rates .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism behind the observed anticancer activity. Researchers found that the compound's ability to bind at the colchicine site on tubulin was crucial for its action. This binding prevents normal tubulin polymerization, leading to mitotic arrest and cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。